![molecular formula C9H5F4N B2510405 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile CAS No. 1803611-54-2](/img/structure/B2510405.png)

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

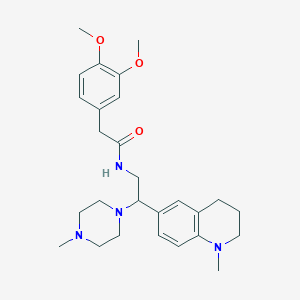

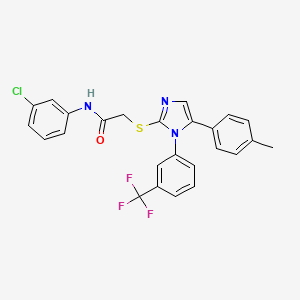

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile is a chemical compound with the molecular formula C9H5F4N . It is also known as 2-(Trifluoromethyl)phenyl acetonitrile .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile consists of a phenyl ring (a six-membered carbon ring) with a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to it. The phenyl ring is also attached to an acetonitrile group (-CH2-CN) .Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile are not available, similar compounds have been used as reactants in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile include a molecular weight of 203.14 , a density of 1.364 g/mL at 25 °C , and a boiling point of 222-223 °C . The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Aminopyridines

2-Fluoro-4-(trifluoromethyl)pyridine is used as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are important compounds in medicinal chemistry and are used in the development of pharmaceuticals.

2. Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls This compound is also used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . Tetramethylbiphenyls are used in the synthesis of various organic compounds.

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized using 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile . TFMP derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

4. Synthesis of Active Agrochemical and Pharmaceutical Ingredients 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile is used in the synthesis of active agrochemical and pharmaceutical ingredients . These ingredients are used in the development of new drugs and treatments.

Synthesis of Diphenylthioethers

Although not directly mentioned, similar compounds like 4-Fluoro-2-(trifluoromethyl)benzonitrile are used for the synthesis of diphenylthioethers . It’s plausible that 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile could be used in a similar manner.

Development of Fluorinated Organic Chemicals

The compound is part of the broader class of fluorinated organic chemicals, which have seen many recent advances in the agrochemical, pharmaceutical, and functional materials fields . The unique properties of fluorine and fluorine-containing moieties have made these compounds an important part of the discovery chemist’s arsenal .

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRGQOVRUPVKJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B2510325.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2510328.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2510330.png)

![2-Prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2510332.png)

![Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid](/img/structure/B2510333.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone](/img/structure/B2510339.png)

![N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2510340.png)